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Executive Summary
3-Bromo-2-fluorobenzamide (CAS: 871353-25-2) is a disubstituted aromatic amide serving

as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and fluorinated

heterocycles.[1][2][3] Its utility stems from its orthogonal reactivity profile: the amide

functionality provides a handle for cyclization or directed lithiation, while the aryl bromide

facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide

provides a definitive analysis of its IUPAC nomenclature, validated synthetic protocols, and

strategic role in fragment-based drug discovery (FBDD).

Part 1: Nomenclature and Chemical Identity
IUPAC Name Derivation
The systematic name 3-Bromo-2-fluorobenzamide is derived through a strict hierarchical

application of IUPAC rules.

Principal Functional Group: The compound is a derivative of benzamide (
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). The carbon atom attached to the amide group is designated as position 1.

Numbering Direction: The ring is numbered to minimize the locants (position numbers) of the

substituents.

Path A (Clockwise): Fluoro at 2, Bromo at 3.[4][5][6][7][8][9][10][11][12][13] Locant set: 2,

3.

Path B (Counter-Clockwise): Fluoro at 6, Bromo at 5. Locant set: 5, 6.

Decision: Path A is chosen because 2,3 < 5,6.

Alphabetical Ordering: Substituents are listed alphabetically, not by position. Bromo

precedes Fluoro.[4][5][8][10][13]

Final Name: 3-Bromo-2-fluorobenzamide.

Chemical Data Table
Property Specification

CAS Registry Number 871353-25-2

Molecular Formula

Molecular Weight 218.02 g/mol

SMILES NC(=O)C1=C(F)C(Br)=CC=C1

InChI Key UWTBFBQQCCZYBF-UHFFFAOYSA-N

Appearance White to off-white crystalline solid

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Structural Visualization (DOT)
The following diagram illustrates the priority logic used to assign the IUPAC name.
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Figure 1: Hierarchical logic flow for the IUPAC designation of 3-Bromo-2-fluorobenzamide.

Part 2: Structural Significance in Medicinal
Chemistry[12]
The specific substitution pattern (2-fluoro, 3-bromo) is not arbitrary; it is a privileged motif in

drug design for three mechanistic reasons:

The Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a significant steric and

electronic influence. It forces the amide group out of planarity with the phenyl ring due to
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repulsion between the amide oxygen/nitrogen lone pairs and the fluorine lone pairs. This

conformation lock can pre-organize the molecule for binding to enzyme active sites, reducing

the entropic penalty of binding.

Metabolic Blocking: The C2 and C3 positions are common sites for oxidative metabolism

(hydroxylation) by Cytochrome P450 enzymes. Blocking these sites with Halogens (F, Br)

extends the metabolic half-life (

) of the pharmacophore.

The "Bromine Handle": While the fluorine modulates physicochemical properties, the C3-

bromine serves as a reactive "warhead" for synthesis. It allows the benzamide to act as a

core scaffold, enabling the attachment of complex heterocyclic tails via Suzuki or Buchwald

couplings late in the synthetic sequence.

Part 3: Synthetic Methodologies
To ensure high purity and regiocontrol, the synthesis typically proceeds via the carboxylic acid

precursor rather than direct bromination, which can suffer from selectivity issues.

Validated Protocol: Acid Chloride Route
Precursor: 3-Bromo-2-fluorobenzoic acid (CAS: 161957-56-8).[2]

Reaction Scheme:

Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (

) or Oxalyl Chloride.

Amidation: Nucleophilic acyl substitution with aqueous Ammonia (

) or Ammonium Hydroxide.

Step-by-Step Methodology
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic

stir bar, charge 3-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous

Dichloromethane (DCM) (100 mL).
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Activation: Add Oxalyl Chloride (6.0 mL, 70 mmol) dropwise at 0°C. Add a catalytic amount

of DMF (2-3 drops) to initiate the reaction. Gas evolution (

,

,

) will occur.

Reflux: Warm to room temperature and stir for 2 hours (or until gas evolution ceases).

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to

yield the crude acid chloride as a yellow oil. Do not purify.

Amidation: Re-dissolve the residue in dry THF (50 mL). Add this solution dropwise to a

stirred solution of 28% Ammonium Hydroxide (50 mL) at 0°C.

Isolation: Stir for 1 hour. The product typically precipitates. Filter the white solid, wash with

cold water, and dry under vacuum.

Yield Expectation: 85-95%.[3]

Purity Validation: LCMS (M+H = 218/220 doublet for Br isotope).

Synthetic Pathway Diagram (DOT)
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Figure 2: Two-step synthetic pathway from the benzoic acid precursor.

Part 4: Analytical Characterization
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Trustworthy identification relies on the distinct spectroscopic signatures of the halogenated

ring.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-

):

7.80 (broad s, 1H,

) – Amide proton.

7.72 (ddd,

Hz, 1H, H-4) – Deshielded by ortho-Bromine.

7.60 (broad s, 1H,

) – Amide proton.

7.50 (ddd,

Hz, 1H, H-6) – Deshielded by the amide group.

7.20 (t,

Hz, 1H, H-5) – Triplet-like due to coupling with H-4 and H-6.

Note: Coupling constants (

) will show additional splitting due to

-

coupling (

), typically 8-10 Hz for ortho protons.

Mass Spectrometry (LC-MS)[14]
Ionization: ESI+ (Electrospray Ionization).
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Pattern: Characteristic 1:1 isotopic doublet for Bromine (

and

).

Peaks:

218.0 and 220.0

.

Part 5: Applications in Drug Discovery
3-Bromo-2-fluorobenzamide acts as a "Linchpin Intermediate". Its primary utility is in the

construction of bicyclic heterocycles found in oncology drugs.

Quinazolinone Formation
Reacting the amide with formamide or ortho-esters leads to the formation of 8-fluoro-

quinazolin-4-ones, a scaffold seen in PARP inhibitors (e.g., Olaparib analogs).

Suzuki-Miyaura Coupling
The C3-Bromine is highly active for Palladium-catalyzed coupling.

Reaction: 3-Bromo-2-fluorobenzamide + Aryl Boronic Acid

Biaryl Amide.

Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries by varying the aryl

group at the 3-position.

Application Workflow Diagram (DOT)
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Figure 3: Divergent synthetic utility of the 3-bromo-2-fluorobenzamide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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